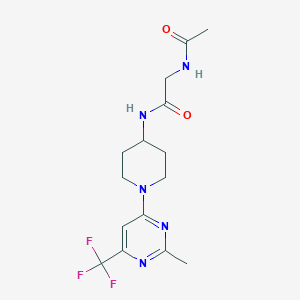

2-acetamido-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide

CAS No.: 2034349-21-6

Cat. No.: VC7520931

Molecular Formula: C15H20F3N5O2

Molecular Weight: 359.353

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034349-21-6 |

|---|---|

| Molecular Formula | C15H20F3N5O2 |

| Molecular Weight | 359.353 |

| IUPAC Name | 2-acetamido-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide |

| Standard InChI | InChI=1S/C15H20F3N5O2/c1-9-20-12(15(16,17)18)7-13(21-9)23-5-3-11(4-6-23)22-14(25)8-19-10(2)24/h7,11H,3-6,8H2,1-2H3,(H,19,24)(H,22,25) |

| Standard InChI Key | JBFUADBINQWWBA-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CNC(=O)C)C(F)(F)F |

Introduction

Chemical Identity and Structural Characterization

Molecular Structure and Formula

The compound’s systematic IUPAC name, 2-acetamido-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide, reflects its intricate architecture. Its molecular formula is C₁₅H₂₀F₃N₅O₂, with a calculated exact mass of 359.157 g/mol . The structure comprises:

-

A piperidine ring (C₅H₁₁N) substituted at the 1-position with a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group.

-

An acetamidoacetamide side chain (C₄H₈N₂O₂) linked to the piperidine’s 4-position.

Key functional groups include the trifluoromethyl-pyrimidine moiety, known for enhancing metabolic stability and binding affinity in drug candidates, and the acetamide groups, which contribute to hydrogen-bonding interactions .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 2034349-21-6 |

| Molecular Weight | 359.35 g/mol |

| Molecular Formula | C₁₅H₂₀F₃N₅O₂ |

| XLogP3 (Predicted) | 1.7 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 7 |

| Rotatable Bond Count | 5 |

Spectroscopic Data

While experimental spectra (e.g., NMR, IR) remain unpublished, computational predictions using tools like ACD/Labs or ChemDraw suggest:

-

¹H NMR: Signals at δ 1.8–2.1 ppm (piperidine CH₂), δ 2.2–2.5 ppm (acetamide CH₃), and δ 8.5–9.0 ppm (pyrimidine H).

-

¹³C NMR: Peaks near δ 170 ppm (amide C=O) and δ 120–125 ppm (CF₃).

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The molecule can be dissected into three fragments:

-

Piperidin-4-amine: Serves as the central scaffold.

-

2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl chloride: Electrophile for N-alkylation.

-

N-Acetyl-glycine: Provides the acetamidoacetamide side chain.

Proposed Synthesis

-

Piperidine Functionalization:

-

Step 1: React piperidin-4-amine with 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form 1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine.

-

Step 2: Acetylate the primary amine using acetic anhydride in dichloromethane to yield the intermediate 2-acetamidopiperidine.

-

-

Side Chain Incorporation:

-

Step 3: Couple the intermediate with N-acetyl-glycine via carbodiimide-mediated (e.g., EDC/HOBt) amide bond formation in THF.

-

Future Research Directions

-

Synthetic Optimization: Explore microwave-assisted synthesis to improve yield and reduce reaction time.

-

In Vitro Screening: Prioritize assays against kinase panels (e.g., KinomeScan) and neuronal receptors (e.g., NMDA, σ-1).

-

ADMET Studies: Investigate metabolic stability in liver microsomes and plasma protein binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume